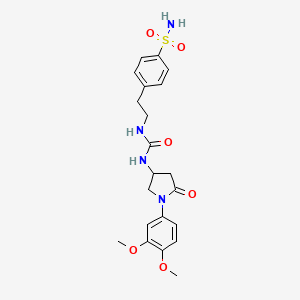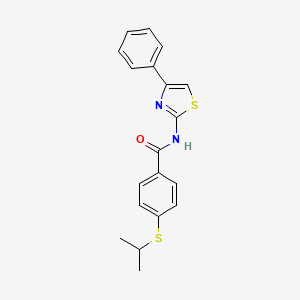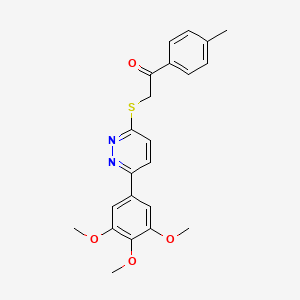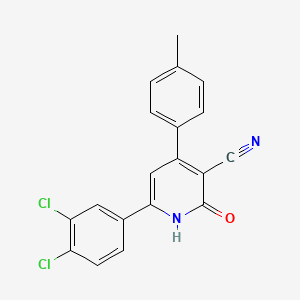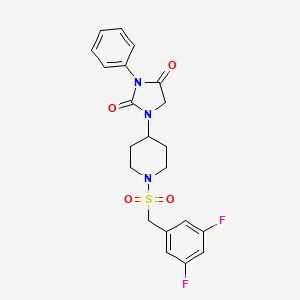![molecular formula C18H15N5O2 B2894182 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide CAS No. 2034273-96-4](/img/structure/B2894182.png)
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide” is a novel compound that has been synthesized and evaluated for its potential use as an anti-Alzheimer agent . It belongs to a class of compounds known as 4-oxobenzo[d][1,2,3]triazin derivatives .
Synthesis Analysis
The synthesis of this compound involves the creation of 4-oxobenzo[d][1,2,3]triazin derivatives bearing a pyridinium moiety . These derivatives were then screened against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with most of the synthesized compounds showing good inhibitory activity against AChE .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 4-oxobenzo[d][1,2,3]triazin core, which is attached to a pyridinium moiety . This structure is believed to contribute to its potential anti-Alzheimer effects .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound primarily involve the creation of 4-oxobenzo[d][1,2,3]triazin derivatives . These derivatives are then screened for their inhibitory activity against AChE and BuChE .Applications De Recherche Scientifique
Anti-Alzheimer’s Agents
The derivatives of this compound have been designed and synthesized as potential cholinesterase inhibitors . These inhibitors are crucial in the treatment of Alzheimer’s disease as they can increase the levels of neurotransmitters in the brain. For instance, certain derivatives exhibited excellent inhibition against butyrylcholinesterase (BuChE) and moderate inhibitory activity toward acetylcholinesterase (AChE), compared to standard drugs like donepezil .
Energetic Materials
Substituted triazolo-triazine derivatives, which include the core structure of our compound of interest, have been investigated for their use as energetic materials. These materials are essential for applications requiring high energy density, such as explosives and propellants. The performance properties of these compounds, such as detonation velocities and pressures, can be significantly influenced by the introduction of various functional groups .
Synthesis of 1,2,3-Triazine Derivatives
The compound serves as a precursor in the synthesis of 1,2,3-triazine derivatives. These derivatives are important in organic chemistry for their wide range of applications, including pharmaceuticals and agrochemicals. The synthesis process often involves deoxygenation steps that lead to high yields of the desired triazine derivatives .
Biological Potential of Indole Derivatives
Indole derivatives, which include our compound, possess a broad spectrum of biological activities. They have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, and antitubercular properties. This makes them highly valuable in the development of new therapeutic agents .
Imidazole Containing Compounds
While not directly an application of the compound itself, its structural similarity to imidazole derivatives allows for cross-application insights. Imidazole derivatives are known for their therapeutic potential, exhibiting a range of biological activities such as antibacterial, antifungal, and antitumor effects. This suggests that further modification of our compound could enhance its pharmacological profile .
Antiviral Study of Novel Derivatives
Novel derivatives containing the core structure of our compound have shown promising antiviral activity. Studies have indicated that these compounds could be effective against various viruses, potentially on par with known antiviral drugs like Ribavirin. This opens up possibilities for the compound to be developed into antiviral therapeutics .
Orientations Futures
The future directions for research on this compound could involve further studies to better understand its mechanism of action, as well as clinical trials to evaluate its efficacy and safety in humans. Given its potential anti-Alzheimer effects, it could represent a promising new approach to the treatment of this disease .
Mécanisme D'action
Target of Action
The primary target of this compound, also known as N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-1H-indole-2-carboxamide, is acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and muscle control.
Mode of Action
The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft, which can enhance nerve impulse transmission.
Pharmacokinetics
Similar compounds have been noted for their thermal stability , which could potentially influence their bioavailability and pharmacokinetics.
Result of Action
The inhibition of AChE and BuChE by this compound leads to an increased concentration of acetylcholine in the synaptic cleft . This can enhance cholinergic transmission, potentially leading to improved cognitive function.
Propriétés
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c24-17(16-11-12-5-1-3-7-14(12)20-16)19-9-10-23-18(25)13-6-2-4-8-15(13)21-22-23/h1-8,11,20H,9-10H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTKYVSXIDHPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}phenyl)acetic acid](/img/structure/B2894099.png)
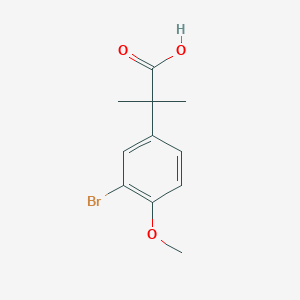

![2-[(4-Bromophenyl)formamido]propanoic acid](/img/structure/B2894107.png)
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2894108.png)
![Ethyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2894109.png)
![7-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine](/img/structure/B2894110.png)

